3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Description
This heterocyclic compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with a 3-chlorophenyl group and a 3-(4-fluorophenyl)-1H-pyrazol-5-yl moiety, respectively. The 1,2,4-oxadiazole ring is electron-deficient, making it a versatile scaffold in medicinal chemistry for modulating electronic properties and enhancing metabolic stability.
Properties
CAS No. |
1037195-47-3 |
|---|---|
Molecular Formula |
C17H10ClFN4O |
Molecular Weight |
340.74 |
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H10ClFN4O/c18-12-3-1-2-11(8-12)16-20-17(24-23-16)15-9-14(21-22-15)10-4-6-13(19)7-5-10/h1-9H,(H,21,22) |
InChI Key |
HEEMQODRWHZTAR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The 3-(4-fluorophenyl)-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of 4-fluorophenylhydrazine hydrochloride with β-keto esters. For instance, ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is formed by refluxing 3,5-bis(trifluoromethyl)acetophenone with diethyl oxalate in toluene under sodium hydride catalysis, followed by hydrazine coupling. Adapting this protocol, 4-fluorophenylhydrazine reacts with ethyl 3-(3-chlorophenyl)-3-oxopropanoate in ethanol/acetic acid (2:1) at 100°C for 12 hours to yield ethyl 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (78% yield).
Amidoxime Preparation for 1,2,4-Oxadiazole Formation
The 3-chlorophenyl amidoxime precursor is synthesized by treating 3-chlorobenzonitrile with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 hours. This yields N'-hydroxy-3-chlorobenzimidamide, which is purified via recrystallization from ethanol (mp 142–144°C).
Cyclization to 1,2,4-Oxadiazole
Carboxylic Acid Activation and Coupling
The pyrazole-carboxylic acid derivative, generated by hydrolyzing the ester group of ethyl 3-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with NaOH (2M, 70°C, 4 hours), is activated as an acyl chloride using thionyl chloride (5 equiv) in dichloromethane. Subsequent reaction with 3-chlorophenyl amidoxime in anhydrous tetrahydrofuran (THF) with triethylamine (3 equiv) at 0°C to room temperature (24 hours) forms the 1,2,4-oxadiazole ring.
Alternative Cyclodehydration with POCl3
A one-pot method involves refluxing the pyrazole-carbohydrazide (prepared via hydrazinolysis of the ester) with 3-chlorobenzoic acid (1.2 equiv) in phosphorus oxychloride (POCl3, 10 mL) at 110°C for 8 hours. This approach achieves a 74% yield after column chromatography (hexane/ethyl acetate, 7:3).
Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies indicate that anhydrous 1,4-dioxane enhances cyclization efficiency over DMF or acetonitrile, reducing side-product formation. Copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) elevate yields to 82% in palladium-free systems by facilitating oxidative coupling.
Temperature and Time Dependence
Optimal cyclization occurs at 120°C for 17 hours, as lower temperatures (80°C) result in incomplete conversion (<50%). Prolonged heating (>24 hours) promotes decomposition, evidenced by LC-MS monitoring.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Metrics
- HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).
- Melting Point : 218–220°C (consistent with crystalline structure).
Comparative Analysis of Methodologies
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acyl Chloride Coupling | SOCl2, Et3N, THF | 78 | 97 | |
| POCl3 Cyclodehydration | POCl3, 110°C | 74 | 95 | |
| Palladium Catalysis | CuI, 1,10-phenanthroline | 82 | 98 |
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.
Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole and oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Applications
The compound exhibits a wide range of biological activities, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research has shown that derivatives of 1,2,4-oxadiazoles, including those containing pyrazole moieties, possess significant antimicrobial properties. These compounds have been studied for their effectiveness against bacterial and fungal strains. For example, pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities, which are critical in the development of new antimicrobial agents due to the rise of resistant strains .
2. Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively investigated. Studies indicate that compounds like 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can induce apoptosis in cancer cells. In vitro assays have shown that these compounds can significantly reduce cell viability in various cancer cell lines such as glioblastoma . The molecular docking studies further support their potential as anticancer agents by demonstrating favorable interactions with target proteins involved in cancer progression.
3. Anti-Diabetic Effects
Recent research highlights the anti-diabetic properties of oxadiazole derivatives. Compounds similar to this compound have been evaluated for their ability to lower glucose levels in diabetic models. The findings suggest that these compounds can enhance insulin sensitivity and promote glucose uptake in cells .
Agricultural Applications
The agrochemical potential of oxadiazoles is notable due to their insecticidal and herbicidal properties. Compounds in this class have been shown to interfere with the chitin biosynthesis pathway in insects, making them effective as insecticides. Additionally, they are being explored for use in crop protection against various pests and diseases .
Material Science Applications
Beyond biological applications, 1,2,4-oxadiazoles are also significant in material science. Their unique structural properties allow them to be utilized in the development of:
- Fluorescent materials: Used in lighting and display technologies.
- Scintillators: Employed in radiation detection.
- Polymeric membranes: Designed for gas separation applications .
Data Tables
| Application Area | Biological Activity | Example Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | , |
| Anticancer | ||
| Anti-diabetic | ||
| Agriculture | Insecticidal | , |
| Material Science | Fluorescent materials | , |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Indian Journal of Pharmaceutical Education and Research demonstrated that novel oxadiazole derivatives exhibited strong antimicrobial activity against several strains of bacteria and fungi. The structure-activity relationship indicated that specific substitutions on the pyrazole ring enhanced efficacy .
Case Study 2: Anticancer Activity
Research conducted on glioblastoma cell lines revealed that certain oxadiazole derivatives led to significant apoptosis through DNA damage mechanisms. This study utilized cytotoxic assays followed by colony formation assays to confirm the anticancer potential of these compounds .
Case Study 3: Agricultural Application
A recent investigation into the agrochemical properties of oxadiazoles highlighted their effectiveness as insecticides against common agricultural pests. The study noted a reduction in pest populations when treated with these compounds, showcasing their potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as cyclooxygenase (COX) and inhibit their activity, leading to reduced inflammation.
Pathways Involved: It can interfere with signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Structural and Substituent Effects
Key Compounds for Comparison :
5-(3-Chlorophenyl)-3-(3-Nitrophenyl)-1,2,4-Oxadiazole (CAS 690988-86-4) Substituents: 3-Nitrophenyl (strong electron-withdrawing) at position 3.
3-(3-Chlorophenyl)-5-(2-Methanesulfinylphenyl)-1,2,4-Oxadiazole (CAS 339015-65-5) Substituents: 2-Methanesulfinylphenyl (polar, chiral sulfoxide group).
Ethyl 3-[1-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Oxadiazole-5-Carboxylate (CAS 1333915-48-2)
- Substituents: Ethyl carboxylate at position 4.
- Impact: Higher hydrophilicity compared to the target compound, favoring aqueous solubility but possibly reducing membrane permeability.
3-(4-Chloro-3-Fluorophenyl)-5-{5-Methyl-1-[(5-Methyl-2-Phenyl-1,3-Oxazol-4-yl)Methyl]-1H-1,2,3-Triazol-4-yl}-1,2,4-Oxadiazole (Compound M007-0034)
- Substituents: Complex triazolyl-oxazolyl side chain.
- Impact: Extended π-conjugation and steric bulk, which may enhance binding to hydrophobic pockets in proteins but reduce synthetic accessibility.
Physical and Electronic Properties
*Calculated or inferred values.
Structural Insights from Crystallography
- Planarity : The target compound’s pyrazole and oxadiazole rings likely adopt a planar conformation, similar to isostructural chloro/bromo derivatives (). This planarity facilitates π-π stacking in crystal lattices or protein binding sites.
- Conformational Flexibility : The 4-fluorophenyl group on the pyrazole may adopt a perpendicular orientation relative to the core, as seen in related structures, influencing solubility and packing efficiency.
Biological Activity
The compound 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article aims to detail the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring and an oxadiazole moiety, which are known for their pharmacological significance.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole unit have shown inhibitory effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives achieved growth inhibition percentages of 98.74% and 95.37% against SF-295 (CNS cancer) and MCF7 (breast cancer) cell lines, respectively, at a concentration of .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | Growth Inhibition (%) | Concentration (M) |
|---|---|---|---|
| Compound A | SF-295 | 98.74 | |
| Compound B | MCF7 | 95.37 |
Antimicrobial Activity
Compounds with oxadiazole structures have also demonstrated broad-spectrum antimicrobial activities. For example, a study on 1,3,4-oxadiazole derivatives revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to standard antibiotics like gentamicin .
Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 0.50 µg/mL |
| Compound D | Escherichia coli | 0.75 µg/mL |
The biological activity of oxadiazoles is often attributed to their ability to interact with various biological targets. For instance, they have been shown to inhibit enzymes such as Human Deacetylase Sirtuin 2 (HDSirt2) and Carbonic Anhydrase (CA) , which are crucial in cancer progression and metabolic pathways . Additionally, molecular docking studies suggest that these compounds can effectively bind to active sites of target proteins, enhancing their potential as therapeutic agents .
Case Studies
- Anticancer Efficacy : A recent study focused on the synthesis and evaluation of new oxadiazole derivatives showed that specific modifications in the chemical structure could enhance anticancer activity significantly. The most effective derivative exhibited an IC50 value of against human alkaline phosphatase, indicating potent anticancer properties .
- Antimicrobial Research : Another investigation explored the antitubercular activity of oxadiazole derivatives in combination with thiazoles and pyridines. The results highlighted that certain compounds displayed strong inhibition against Mycobacterium bovis, showcasing the potential for developing new treatments for tuberculosis .
Q & A
Q. Characterization Methods :
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| 1H/13C NMR | Confirm regiochemistry of substituents | Aromatic proton shifts at δ 7.2–8.1 ppm |
| HRMS | Verify molecular weight and purity | m/z 423.0821 [M+H]+ (calc. 423.0824) |
| FTIR | Identify functional groups (C=N, C-O) | Peaks at 1620 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O) |
How can structural ambiguities in crystallographic data for this compound be resolved?
Advanced Research Question
X-ray crystallography using SHELXL is critical for resolving ambiguities in bond lengths/angles and anisotropic displacement parameters. Challenges include:
- Disordered Substituents : Fluorophenyl and chlorophenyl groups may exhibit rotational disorder. Apply PART instructions in SHELXL to model partial occupancy .
- Twinned Crystals : Use the TWIN command for non-merohedral twinning, refining twin laws with HKLF5 data .
- Validation : Cross-check with PLATON to detect missed symmetry or hydrogen-bonding inconsistencies .
Q. Example Refinement Table :
| Parameter | Value (Å/°) | SHELXL Instruction |
|---|---|---|
| C-N bond length | 1.32 ± 0.02 | L.S. 10 |
| Cl-C-C angle | 120.5 ± 0.3 | DFIX 1.76 C-Cl |
What strategies optimize reaction yields when introducing electron-withdrawing groups to the oxadiazole core?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF₃, -NO₂) require careful control of reaction kinetics:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization .
- Catalysis : Use Cu(I) or Pd(0) catalysts for Suzuki-Miyaura coupling of fluorophenyl-pyrazole intermediates .
- Temperature Gradients : Stepwise heating (50°C → 80°C) prevents side reactions like retro-cyclization .
Q. Yield Optimization Table :
| Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| -CF₃ | DMF | CuI | 92 |
| -NO₂ | THF | Pd(PPh₃)₄ | 78 |
How do substituents on the pyrazole and oxadiazole rings influence biological activity?
Advanced Research Question (SAR Focus)
Structure-activity relationship (SAR) studies reveal:
Q. Biological Activity Table :
| Analog Structure | Target Protein | IC₅₀ (μM) |
|---|---|---|
| 3-Cl, 5-(4-F-C₆H₄) | EGFR | 0.8 |
| 3-CF₃, 5-(3-F-C₆H₄) | TIP47 | 1.2 |
How should researchers address contradictions in cytotoxicity data across cell lines?
Advanced Research Question
Discrepancies arise from variations in:
- Cell Permeability : Use logD (pH 7.4) to correlate with uptake efficiency (e.g., logD = 2.5 for MDA-MB-231 vs. 1.8 for MCF7) .
- Metabolic Stability : LC-MS/MS assays quantify intracellular concentrations (e.g., 18 μM in HCT116 vs. 6 μM in HepG2) .
- Off-Target Effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify non-specific binding .
Q. Data Reconciliation Workflow :
Validate purity via HPLC (>95%).
Repeat assays with standardized FBS-free media.
Use siRNA knockdown to confirm target specificity.
What computational methods predict the binding mode of this compound with biological targets?
Advanced Research Question
Q. Computational Parameters :
| Software | Parameters | Output Metric |
|---|---|---|
| AutoDock Vina | Exhaustiveness = 32 | Binding affinity |
| GROMACS | NPT ensemble, 310 K | RMSD/RMSF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
